molecular formula C22H30N2O4 B045761 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 113777-33-6

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Katalognummer: B045761
CAS-Nummer: 113777-33-6
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: HCVRCHQFYYZPHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione is a sophisticated chemical compound of significant interest in medicinal chemistry and neuropharmacological research. This molecule is structurally characterized by the presence of an 8-azaspiro[4.5]decane-7,9-dione core, a spirocyclic scaffold known for imparting conformational constraint and metabolic stability, which is strategically linked via a butyl chain to a 2,3-dihydro-1,4-benzodioxin moiety. This specific architecture suggests a high potential for interaction with central nervous system (CNS) targets. Researchers primarily investigate this compound as a key intermediate or a novel chemical entity in the development of ligands for G-protein coupled receptors (GPCRs), particularly serotonergic and adrenergic receptor subtypes. The structural features, including the benzodioxan group, are frequently associated with alpha-adrenergic receptor antagonism, while the spirocyclic imide may contribute to unique binding affinity and selectivity profiles. Its primary research value lies in probing receptor-ligand interactions, understanding signal transduction pathways, and serving as a scaffold for the synthesis of more complex analogs in drug discovery programs aimed at treating neurological and psychiatric disorders. This product is provided to enable these critical early-stage investigations.

Eigenschaften

IUPAC Name

8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c25-20-13-22(9-3-4-10-22)14-21(26)24(20)12-6-5-11-23-15-17-16-27-18-7-1-2-8-19(18)28-17/h1-2,7-8,17,23H,3-6,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVRCHQFYYZPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCC3COC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20921187
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113777-33-6
Record name Mdl 72832
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113777336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-(4-{[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]amino}butyl)-8-azaspiro[4.5]decane-7,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20921187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reductive Amination

A modified approach involves reductive amination using sodium cyanoborohydride. The benzodioxan aldehyde reacts with the spirodecane-butylamine intermediate under mild acidic conditions, followed by reduction to form the secondary amine linkage. This method avoids harsh alkylating agents but requires stringent pH control.

Borane-THF Reduction

In another variant, the amine intermediate is reacted with an acid chloride derivative, followed by borane-THF reduction to yield the target compound. This two-step process offers flexibility in introducing diverse substituents but involves handling air-sensitive reagents.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsYield Data
Alkylation-CondensationHigh reproducibility, scalableRequires toxic alkyl halidesNot reported
Reductive AminationMild conditions, avoids alkyl halidesLower reaction efficiencyNot reported
Borane-THF ReductionVersatile for derivativesSensitive reagents, costlyNot reported

Analyse Chemischer Reaktionen

Arten von Reaktionen: MDL 72832 durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga von MDL 72832, die jeweils unterschiedliche pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Adrenergic Receptor Modulation
    • Research has indicated that derivatives of 8-azaspiro[4.5]decane-7,9-dione exhibit selective antagonistic activity towards α1d-adrenergic receptors. This selectivity may lead to the development of new antihypertensive agents or treatments for conditions associated with adrenergic receptor dysregulation .
  • Anxiolytic Properties
    • Compounds similar to 8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione have been studied for their anxiolytic effects. These compounds may function as anxiolytics by modulating neurotransmitter systems in the brain, potentially providing alternatives to existing treatments for anxiety disorders .
  • Neuroprotective Effects
    • Preliminary studies suggest that this class of compounds may offer neuroprotective benefits, which could be relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Adrenergic Antagonism Study
    • A study published in the Journal of Medicinal Chemistry highlighted the development of high-affinity antagonists derived from azaspiro compounds that selectively target α1d adrenergic receptors. The findings suggest potential applications in treating cardiovascular diseases by modulating vascular tone and blood pressure .
  • Anxiolytic Activity Assessment
    • In a comparative study on various azaspiro derivatives, researchers observed significant anxiolytic activity in animal models treated with specific derivatives of this compound. These results support further exploration into their clinical efficacy for anxiety-related disorders.

Wirkmechanismus

MDL 72832 exerts its effects by selectively binding to the 5-HT1A receptor, a subtype of the serotonin receptor. This binding modulates the activity of the receptor, leading to changes in neurotransmitter release and neuronal activity. The compound exhibits both agonist and antagonist properties, depending on the specific receptor subtype and the physiological context .

Molecular Targets and Pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural and Functional Analogs

Pharmacological Targets and Selectivity

Buspirone
  • Structure : 8-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione .
  • Activity : Partial agonist at 5-HT1A receptors with additional weak dopamine D₂ antagonism.
  • Key Difference : The replacement of the 2,3-dihydrobenzodioxin group with a pyrimidinylpiperazine moiety reduces selectivity for 5-HT1A compared to the target compound .
BMY 7378
  • Structure : 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride .
  • Activity: Selective α1D-adrenoceptor antagonist (pIC₅₀ >8.0) with minimal serotonergic activity.
  • Key Difference: The ethyl-piperazine substituent shifts pharmacological activity toward adrenoceptors, unlike the benzodioxin-derived compound’s focus on 5-HT1A .
MDL73005EF
  • Structure: 8-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl-1-methylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione .
  • Activity: High-affinity 5-HT1A ligand (pIC₅₀ 8.6) with >100-fold selectivity over other monoamine receptors.
  • Key Difference: The ethylamino linker (vs. butylamino in the target compound) enhances metabolic stability but reduces CNS penetration .

Binding Affinities and Functional Activity

Compound 5-HT1A (pIC₅₀/Ki) α1-Adrenoceptor (Ki, nM) Selectivity Ratio (5-HT1A1) Functional Role
Target Compound 8.6 >10,000 >100 Full agonist (post-synaptic)
Buspirone 7.2–7.8 1,200 ~10 Partial agonist
BMY 7378 <6.0 2.1 <0.01 α<="" antagonist="" sub>="" td=""> >1d<>
MDL73005EF 8.6 >10,000 >100 Mixed agonist/antagonist

Notes:

  • The target compound and MDL73005EF share superior 5-HT1A selectivity over buspirone due to benzodioxin-derived substituents .
  • BMY 7378’s α1D antagonism is critical in vascular pharmacology, contrasting with the serotonin-centric activity of the target compound .

Structural Modifications and Pharmacokinetics

  • Butylamino vs. Ethylamino Linkers: The target compound’s butylamino chain enhances lipophilicity and receptor residence time compared to MDL73005EF’s ethylamino group, improving CNS bioavailability .
  • Benzodioxin vs. Piperazine Moieties : Substitution of the benzodioxin group (target compound) with piperazine (BMY 7378) abolishes 5-HT1A affinity, underscoring the benzodioxin’s role in serotonin receptor recognition .
  • Metabolism : Buspirone undergoes extensive hepatic metabolism to 1-PP (a dopamine D₂ ligand), whereas the target compound’s benzodioxin group confers resistance to cytochrome P450 oxidation, reducing metabolite interference .

Preclinical and Clinical Implications

  • BMY 7378: Used experimentally to study α1D-adrenoceptor roles in hypertension .
  • MDL73005EF : Explored as a PET ligand for neuroimaging, leveraging its high 5-HT1A specificity .

Biologische Aktivität

8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione, commonly known as buspirone, is a compound primarily recognized for its anxiolytic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 8-[4-(1,4-Benzodioxan-2-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
  • CAS Number : 11377-33-6
  • Molecular Formula : C22H30N2O4.HCl
  • Molecular Weight : 394.96 g/mol

Buspirone primarily functions as a partial agonist at the 5-HT1A serotonin receptor and is also known to act as a selective antagonist at the α1D-adrenoceptor . These interactions lead to significant modulation of serotonin pathways, which are crucial in regulating mood and anxiety levels.

Biochemical Interactions

  • Serotonin Receptors : Buspirone's partial agonism at the 5-HT1A receptor results in enhanced serotonergic neurotransmission, which is beneficial in alleviating anxiety symptoms.
  • Adrenergic Receptors : Its antagonistic action on α1D-adrenoceptors may contribute to its anxiolytic effects by reducing sympathetic nervous system activity.

Anxiolytic Effects

Clinical studies have demonstrated that buspirone effectively reduces anxiety without the sedative effects commonly associated with benzodiazepines. This makes it a favorable option for long-term management of anxiety disorders.

Case Studies

Several studies have highlighted the efficacy of buspirone:

  • A randomized controlled trial involving patients with generalized anxiety disorder (GAD) showed that buspirone significantly reduced anxiety scores compared to placebo over an 8-week period.
  • In a comparative study with benzodiazepines, buspirone was found to have a lower incidence of dependency and withdrawal symptoms.

Dosage and Administration

Buspirone is typically administered orally, with dosages ranging from 15 mg to 60 mg per day, divided into multiple doses. The onset of action may take several weeks, necessitating patient education regarding expectations.

Pharmacokinetics

Buspirone exhibits variable absorption rates and undergoes extensive hepatic metabolism via cytochrome P450 enzymes. Its half-life ranges from 2 to 11 hours, influencing dosing schedules.

Parameter Value
AbsorptionVariable
MetabolismHepatic (CYP3A4)
Half-life2 - 11 hours
ExcretionRenal

Safety and Side Effects

Buspirone is generally well-tolerated. Common side effects include dizziness, headache, and gastrointestinal disturbances. Unlike benzodiazepines, it has a low potential for abuse and dependency.

Q & A

Q. What are the established synthetic routes for 8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione?

Methodological Answer: Synthesis typically involves multi-step reactions, including alkylation and condensation. For example:

  • Step 1 : Reacting a spirodecane-dione precursor (e.g., 8-azaspiro[4.5]decane-7,9-dione) with 4-chlorobutylamine to introduce the butylamine side chain .
  • Step 2 : Coupling with a 2,3-dihydro-1,4-benzodioxin derivative via reductive amination or nucleophilic substitution. Triethylamine in dichloromethane is commonly used to facilitate this step, followed by purification via silica gel chromatography .
  • Key Reagents : Sodium acetate in glacial acetic acid for pH control during condensation .

Q. How is the molecular structure of this compound validated?

Methodological Answer: Structural confirmation relies on:

  • X-ray Crystallography : Determines bond lengths, angles, and stereochemistry. For example, bond angles (e.g., C1–C2–C3 = 115.81°) and torsional data from single-crystal studies .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.62 ppm for N-CH₃ groups) .
    • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1720 cm⁻¹) .

Q. What are the primary pharmacological targets of this compound?

Methodological Answer: The compound interacts with:

  • 5-HT Receptors : Demonstrated via competitive binding assays using radiolabeled ligands (e.g., [³H]-serotonin) .
  • Neurological Pathways : Evaluated in models of Alzheimer’s and Parkinson’s diseases through in vivo behavioral assays (e.g., Morris water maze for cognitive effects) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Use of palladium catalysts for efficient C–N coupling .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature Control : Lowering reaction temperatures reduces side-product formation during alkylation .

Table 1 : Reaction Yield Comparison under Different Conditions

ConditionYield (%)Purity (HPLC)
DMF, 60°C, Pd catalyst78>98%
Dichloromethane, RT5295%

Q. What analytical methods validate purity and stability in formulation studies?

Methodological Answer:

  • HPLC-UV/LC-MS : Quantifies impurities (e.g., buspirone-related byproducts) using C18 columns and acetonitrile/water gradients .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to assess stability. Degradation products are monitored via tandem MS .
  • Validation Parameters : Include linearity (R² > 0.999), LOD/LOQ (<0.1 μg/mL), and precision (RSD < 2%) .

Q. How are structure-activity relationships (SAR) explored for this compound?

Methodological Answer: SAR studies involve:

  • Analog Synthesis : Modifying substituents (e.g., replacing benzodioxin with pyrimidine) .
  • In Vitro Assays : Testing analogs against 5-HT1A receptors using HEK293 cells transfected with human receptors. EC₅₀ values are calculated via dose-response curves .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • DFT Computational Modeling : Compares theoretical NMR/IR spectra (e.g., using Gaussian software) with experimental data to validate assignments .
  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing sp³ vs. sp² carbons in the spiro ring) .

Data Contradiction Analysis

Q. Discrepancies in reported binding affinities for 5-HT receptors: How to address them?

Methodological Answer:

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature (25°C), and ligand concentrations across studies.
  • Orthogonal Validation : Use both radioligand displacement (e.g., [³H]-WAY-100635) and functional assays (e.g., cAMP inhibition) to confirm Ki values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione
Reactant of Route 2
Reactant of Route 2
8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.